molecular formula C15H12Cl2N4O2 B3036055 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-38-9

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B3036055
CAS No.: 338961-38-9
M. Wt: 351.2 g/mol
InChI Key: PTFWUZLYAXAKEP-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two chlorine atoms

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the methoxyphenyl intermediates, followed by the introduction of the chlorine atoms and the formation of the tetraazole ring. Common reagents used in these reactions include methoxybenzene derivatives, chlorinating agents, and azide sources. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole can be compared with similar compounds such as:

    1-(2,4-dichloro-5-methoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole: This compound lacks the additional methoxy group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole: This compound lacks the methoxy group on the dichlorophenyl ring, which may influence its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O2/c1-22-10-5-3-9(4-6-10)15-18-19-20-21(15)13-8-14(23-2)12(17)7-11(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWUZLYAXAKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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